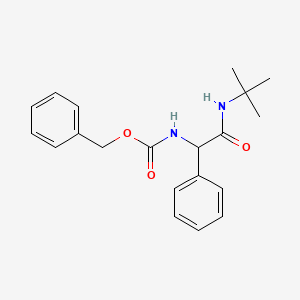

N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKHVRLRILOSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a compound of interest in medicinal chemistry due to its potential bioactivity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenylglycine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a tert-butyl substituent. The structural formula can be represented as follows:

This compound exhibits characteristics that influence its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of phenylglycinamide, including this compound, exhibit cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A-549 (lung), MCF-7 (breast), and PC-3 (prostate) at micromolar concentrations .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A-549 | 5.2 |

| MCF-7 | 4.8 |

| PC-3 | 6.1 |

The cytotoxic effects are primarily attributed to the compound's ability to induce apoptosis through the disruption of sphingolipid metabolism, specifically by inhibiting sphingomyelin synthase (SMS). This results in an accumulation of ceramides, which are known to promote apoptotic pathways .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines and mediators such as NF-κB and COX-2, which play critical roles in inflammatory processes . These findings suggest potential applications in treating inflammatory diseases.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it was most effective against breast cancer cells, leading researchers to propose further investigation into its use as an anticancer agent .

In Vivo Studies

In vivo studies using rodent models have demonstrated the compound's ability to reduce tumor growth without significant toxicity at therapeutic doses. These findings support the potential for clinical applications in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of phenylglycinamide derivatives, including N-Cbz-N'-tert-butyl-DL-phenylglycinamide, in the development of new anticonvulsant drugs. These compounds exhibit multimodal mechanisms of action, particularly through antagonism of TRPV1 channels, which are implicated in seizure activity. For instance, derivatives designed as hybrids integrating structural features from known TRPV1 antagonists have shown promising results in preclinical models for epilepsy and pain management .

Analgesic Properties

The compound has also been investigated for its analgesic properties. Research indicates that certain phenylglycinamide derivatives can effectively decrease nociceptive responses in various pain models, suggesting a potential therapeutic application in treating chronic pain conditions . The ability to modulate multiple ion channels (e.g., TRPV1, sodium channels) enhances their efficacy as analgesics .

Synthetic Methodologies

Amidation Reactions

this compound serves as a versatile intermediate in synthetic organic chemistry. A notable application is its use in one-pot amidation reactions, which allow for the efficient transformation of N-Cbz-protected amines into their corresponding amides. This method utilizes Grignard reagents and has been demonstrated to yield high conversions and selectivity .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| One-pot amidation | N-Cbz-protected amines with Grignard | 85-90 |

| Synthesis of amides | Using 2-chloropyridine and anhydride | High yield |

Case Study 1: Anticonvulsant Development

A focused combinatorial chemistry approach was applied to develop novel phenylglycinamide derivatives aimed at enhancing antiseizure activity. The study indicated that these compounds not only inhibited TRPV1 but also affected sodium and calcium currents, demonstrating a multi-targeted mechanism that could lead to effective treatments for epilepsy .

Case Study 2: Pain Management

In another study, a series of phenylglycinamide derivatives were tested for their analgesic effects in formalin-induced pain models. The results showed that compounds with specific structural modifications exhibited significant reductions in pain response, indicating their potential as new analgesics .

Preparation Methods

Carbamate Protection and Amide Formation

A common approach begins with N-Cbz-phenylglycine or its ester derivative. The carboxylic acid is activated using coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., TBTU) to form an active ester intermediate. This intermediate then reacts with tert-butylamine to form the N'-tert-butyl amide.

The general reaction scheme is:

$$

\text{N-Cbz-phenylglycine} + \text{tert-butylamine} \xrightarrow[\text{coupling reagent}]{\text{base}} \text{this compound}

$$

Typical solvents include dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF), and reactions are conducted at room temperature or slightly elevated temperatures to optimize yield.

Use of Coupling Reagents

Based on literature precedents for related carbamate and amide syntheses, the following reagents and conditions are effective:

| Coupling Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | Room temp, DCM, 12-24 h | Moderate to high | Requires removal of dicyclohexylurea byproduct |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOBt | Room temp, DMF, 12 h | High | Minimizes racemization |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Room temp, DMF, 2-4 h | High | Efficient coupling, mild conditions |

These reagents activate the carboxyl group to form an O-acylurea or active ester intermediate, facilitating nucleophilic attack by tert-butylamine.

Purification

Post-reaction, the crude product is purified by:

- Extraction with aqueous and organic solvents to remove coupling reagents and byproducts.

- Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Recrystallization from suitable solvents to enhance purity.

Research Findings and Optimization

Stereochemical Considerations

Since the compound is DL-phenylglycinamide, racemic mixtures are typically used. However, care must be taken to avoid epimerization during coupling, especially when using carbodiimide reagents. The addition of additives like HOBt or HOAt reduces racemization risk.

Reaction Monitoring and Yield

- Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

- Yields typically range from 70% to 90% depending on reagent choice and reaction conditions.

- Side reactions such as N-acylurea formation or over-activation can reduce yield.

Example Data Table

| Entry | Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | DCC | DCM | 25 | 24 | 75 | Requires filtration to remove DCU |

| 2 | EDC + HOBt | DMF | 25 | 12 | 85 | Low racemization |

| 3 | TBTU | DMF | 25 | 4 | 90 | Fast, clean reaction |

Alternative Synthetic Routes

While direct coupling is the main method, some literature suggests the use of Weinreb amide intermediates or N-carbamoyl Weinreb amides for more complex derivatives related to phenylglycine amides. These methods involve:

- Formation of N-carbamoyl Weinreb amides via reaction with 3-chloromethylpyridinium iodide or 2-chloro-4,6-dimethoxy-1,3,5-triazine.

- Subsequent nucleophilic addition to introduce the tert-butyl group.

These routes are more elaborate and generally used for specialized derivatives rather than the straightforward this compound.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct coupling with carbodiimides | Activation of carboxylic acid, amide bond formation | DCC, EDC, TBTU; tert-butylamine | Simple, high yield, scalable | Potential racemization, byproduct removal |

| Weinreb amide intermediates | Formation of Weinreb amide, nucleophilic addition | 3-chloromethylpyridinium iodide, tert-butylamine | Allows further functionalization | More steps, complex purification |

| Catalytic methods (rare) | Use of catalysts for amide formation | Various catalysts | Potentially greener | Less common, optimization needed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Cbz-N'-tert-butyl-DL-phenylglycinamide, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via sequential protection of amine groups using benzyloxycarbonyl (Cbz) and tert-butyl (Boc) groups. A two-step approach involves:

Cbz Protection : React DL-phenylglycinamide with benzyl chloroformate (Cbz-Cl) in a basic medium (e.g., NaHCO₃ or Et₃N) to form the N-Cbz intermediate.

Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) under similar basic conditions .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (solvent: ethyl acetate/hexane) to achieve >97% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regioselective protection. Key signals: tert-butyl protons (1.2–1.4 ppm singlet) and Cbz aromatic protons (7.2–7.4 ppm multiplet) .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~380–390) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch from carbamate groups) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the coupling efficiency of N-Cbz-protected intermediates in peptide synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of protected intermediates. For coupling reactions (e.g., amide bond formation), DMF improves reagent activation but may require rigorous drying to prevent hydrolysis .

- Catalyst Optimization : Pd-C (10% w/w) under H₂ gas is effective for Cbz deprotection, but residual catalyst can lead to side reactions. Alternative methods include TFA-mediated Boc deprotection (20–50% v/v in DCM) for orthogonal group removal .

- Data Contradiction Note : Conflicting yields (e.g., 60–85%) may arise from trace moisture in solvents. Use molecular sieves or anhydrous MgSO₄ during synthesis .

Q. What strategies mitigate racemization during the synthesis of DL-phenylglycinamide derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce base-induced racemization (e.g., using DPPA or HOBt/EDC coupling agents) .

- Chiral HPLC Analysis : Monitor enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA column). Racemization >5% may require switching to milder bases (e.g., DIEA instead of Et₃N) .

Q. How stable is this compound under acidic/basic conditions, and how can degradation pathways be analyzed?

- Methodological Answer :

- Stability Testing :

- Acidic Conditions : Expose to 1M HCl (25°C, 24h). Boc groups hydrolyze faster than Cbz; monitor via TLC (Rf shift).

- Basic Conditions : Test in 0.1M NaOH (25°C, 6h). Cbz groups are base-stable, but tert-butyl esters may degrade .

- Degradation Analysis : Use LC-MS to identify fragments (e.g., m/z 123 [tert-butyl cation] or m/z 91 [benzyl cation]) .

Data Contradiction & Troubleshooting

Q. How to resolve discrepancies in reported melting points (e.g., 123–124°C vs. broader ranges) for N-Cbz-N'-tert-butyl derivatives?

- Methodological Answer :

- Recrystallization Solvent : Variations in solvent polarity (e.g., EtOAc vs. MeOH) can alter crystal packing, affecting melting points. Standardize using a single solvent system .

- Impurity Screening : Trace solvents (e.g., DMF) may depress melting points. Perform elemental analysis (C, H, N) to confirm purity .

Q. Why do coupling reactions with this compound yield unexpected byproducts, and how can they be identified?

- Methodological Answer :

- Byproduct Identification : Use preparative TLC or HPLC to isolate byproducts. Characterize via 2D NMR (COSY, HSQC) to identify cross-peaks from undesired adducts (e.g., dimerization or overprotection) .

- Preventive Measures : Pre-activate carboxyl components (e.g., using HATU) to minimize competing reactions. Limit reaction time to <12h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.